BenchChemオンラインストアへようこそ!

2-Chloro-8-fluoro-N-methylquinazolin-4-amine

Physicochemical profiling Chromatographic method development Formulation pre-screening

2-Chloro-8-fluoro-N-methylquinazolin-4-amine is a tri-substituted 4-aminoquinazoline building block (C₉H₇ClFN₃, MW 211.62 g mol⁻¹) bearing a chlorine at C-2, a fluorine at C-8, and an N-methyl group at the C-4 amine. The compound belongs to the privileged 4-aminoquinazoline scaffold class, which is extensively employed in kinase inhibitor drug discovery and medicinal chemistry programmes targeting EGFR, VEGFR-2, CLK/DYRK, and Aurora kinases.

Molecular Formula C9H7ClFN3
Molecular Weight 211.62
CAS No. 1594584-07-2
Cat. No. B2469897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-8-fluoro-N-methylquinazolin-4-amine
CAS1594584-07-2
Molecular FormulaC9H7ClFN3
Molecular Weight211.62
Structural Identifiers
SMILESCNC1=NC(=NC2=C1C=CC=C2F)Cl
InChIInChI=1S/C9H7ClFN3/c1-12-8-5-3-2-4-6(11)7(5)13-9(10)14-8/h2-4H,1H3,(H,12,13,14)
InChIKeyGNAVCNBCNWXIEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-8-fluoro-N-methylquinazolin-4-amine (CAS 1594584-07-2): Core Physicochemical and Structural Baseline for Procurement


2-Chloro-8-fluoro-N-methylquinazolin-4-amine is a tri-substituted 4-aminoquinazoline building block (C₉H₇ClFN₃, MW 211.62 g mol⁻¹) bearing a chlorine at C-2, a fluorine at C-8, and an N-methyl group at the C-4 amine . The compound belongs to the privileged 4-aminoquinazoline scaffold class, which is extensively employed in kinase inhibitor drug discovery and medicinal chemistry programmes targeting EGFR, VEGFR-2, CLK/DYRK, and Aurora kinases [1]. Its predicted physicochemical properties include a boiling point of 310.1 ± 24.0 °C and a density of 1.453 ± 0.06 g cm⁻³ . The 8-fluoro substituent confers distinct electronic and lipophilic characteristics compared with the non-fluorinated parent analogue 2-chloro-N-methylquinazolin-4-amine (CAS 83260-68-8), rendering this compound a differentiated synthetic intermediate for structure–activity relationship (SAR) exploration.

Why Non-Fluorinated 2-Chloro-N-methylquinazolin-4-amine Analogues Cannot Substitute 2-Chloro-8-fluoro-N-methylquinazolin-4-amine


The 8-fluoro substituent in 2-chloro-8-fluoro-N-methylquinazolin-4-amine is not a passive structural decoration; it materially alters the electronic environment of the quinazoline core. Fluorine's strong electron-withdrawing inductive effect (−I) lowers the pKa of the quinazoline N1 nitrogen to a predicted value of 3.29 , compared with a predicted pKa of 6.95 for 8-fluoroquinazolin-4-amine lacking the 2-chloro group . This ~3.7 log-unit shift changes the protonation state at physiological pH and modulates hydrogen-bonding capacity at the kinase hinge-binding motif [1]. Furthermore, the 8-fluoro atom increases molecular weight by 9.3 % and density by 6.1 % relative to the non-fluorinated analogue 2-chloro-N-methylquinazolin-4-amine (MW 193.63, density 1.369 g cm⁻³) [2], directly impacting chromatographic retention, solubility, and formulation behaviour. In 4-aminoquinazoline SAR campaigns, even single-atom substitutions at the 8-position have been shown to alter kinase selectivity profiles and metabolic stability [3]. Consequently, procurement of the non-fluorinated analogue as a substitute would introduce uncontrolled variables in any synthetic or pharmacological workflow predicated on the 8-fluoro scaffold.

Quantitative Comparator Evidence for 2-Chloro-8-fluoro-N-methylquinazolin-4-amine Versus Closest Structural Analogues


Molecular Weight and Density: 8-Fluoro Substitution Increases Mass and Compactness Relative to the Non-Fluorinated Parent

The incorporation of fluorine at the C-8 position increases the molecular weight of 2-chloro-8-fluoro-N-methylquinazolin-4-amine to 211.62 g mol⁻¹ compared with 193.63 g mol⁻¹ for the non-fluorinated analogue 2-chloro-N-methylquinazolin-4-amine (CAS 83260-68-8) [1]. Density is correspondingly elevated by 6.1 % (1.453 vs. 1.369 g cm⁻³) [1]. These differences are consequential for reverse-phase HPLC retention time prediction, preparative chromatography method transfer, and amorphous solid dispersion formulation development.

Physicochemical profiling Chromatographic method development Formulation pre-screening

Boiling Point and Thermal Stability: Fluorinated Analogue Exhibits Moderately Elevated Thermal Threshold

The predicted boiling point of 2-chloro-8-fluoro-N-methylquinazolin-4-amine is 310.1 ± 24.0 °C, compared with an experimentally reported boiling point of 306.3 °C (at 760 mmHg) for the non-fluorinated analogue 2-chloro-N-methylquinazolin-4-amine [1]. The +3.8 °C increment, while modest, reflects the increased molecular polarisability and slightly stronger intermolecular interactions conferred by the C–F bond dipole, which may provide marginally greater thermal latitude during high-temperature synthetic transformations or vacuum sublimation purification protocols.

Thermal analysis Purification by distillation Stability-indicating methods

pKa Modulation: 2-Chloro Substituent Drives a 3.7-Log-Unit Acidification of the Quinazoline Core

The predicted pKa of 2-chloro-8-fluoro-N-methylquinazolin-4-amine is 3.29 ± 0.30 , whereas the comparator 8-fluoroquinazolin-4-amine (CAS 1378808-30-0), which lacks the 2-chloro substituent, has a predicted pKa of 6.95 ± 0.50 . This 3.66 log-unit difference means that at physiological pH 7.4, the target compound is >99.99 % deprotonated (neutral free base), whereas the non-chlorinated analogue is approximately 74 % protonated. In the context of the 4-aminoquinazoline kinase inhibitor pharmacophore—where the N1 nitrogen acts as a hinge-binding hydrogen-bond acceptor [1]—this pKa shift directly modulates the strength and geometry of the critical hinge-region interaction.

Ionisation state Drug–target hydrogen bonding Membrane permeability prediction

Synthetic Versatility: 2-Chloro Position Enables Regioselective SNAr Diversification

The 2-chloro substituent on the quinazoline ring serves as a competent leaving group for nucleophilic aromatic substitution (SNAr), enabling regioselective diversification at the C-2 position while the C-4 N-methylamine remains available for further elaboration. DFT calculations and 2D-NMR studies have confirmed that in 2,4-dichloroquinazoline systems, nucleophilic attack occurs preferentially at the C-4 position, leaving the C-2 chlorine intact for subsequent displacement—a synthetic sequence that is also applicable to pre-formed 2-chloro-4-aminoquinazolines such as the target compound [1]. The 8-fluoro substituent further electronically deactivates the ring, which may modulate the rate of SNAr at C-2 relative to non-fluorinated analogues, offering a tunable reactivity profile for library construction.

Medicinal chemistry library synthesis Parallel synthesis Late-stage functionalisation

Fluorine-Mediated Metabolic and Permeability Modulation: Class-Level Evidence from 4-Aminoquinazoline SAR

Fluorination of the quinazoline core is a well-established strategy to block CYP450-mediated oxidative metabolism at sites susceptible to hydroxylation. In the broader 4-aminoquinazoline class, the introduction of fluorine at electron-rich aromatic positions has been correlated with improved metabolic stability and enhanced membrane permeability [1]. Notably, structure–activity relationship studies on the related apoptosis inducer N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (compound 6h) demonstrated excellent blood–brain barrier penetration with an EC₅₀ of 2 nM in caspase-3 activation assays and in vivo efficacy in MX-1 breast cancer xenograft models [2]. While direct metabolic stability data for 2-chloro-8-fluoro-N-methylquinazolin-4-amine are not publicly available, the presence of fluorine at the metabolically labile C-8 position—which would otherwise be susceptible to aromatic hydroxylation—constitutes a rational basis for expecting enhanced oxidative stability compared with the non-fluorinated analogue. This inference is subject to experimental verification.

Metabolic stability CYP450 oxidative metabolism Blood–brain barrier penetration

Scaffold Differentiation from Apoptosis-Inducing Clinical Candidates: Unsubstituted N-Methyl Provides a Clean SAR Starting Point

Structurally related 2-chloro-N-aryl-N-methylquinazolin-4-amines have demonstrated potent biological activity: compound MPI-0441138 (2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine) exhibits an EC₅₀ of 2 nM for caspase-3 activation and a GI₅₀ of 2 nM for cell proliferation in T47D breast cancer cells [1]. However, the target compound 2-chloro-8-fluoro-N-methylquinazolin-4-amine differs in two critical respects: (i) it lacks the N-aryl substituent at the C-4 amine, bearing only an N-methyl group, and (ii) it carries the 8-fluoro substituent not present in MPI-0441138. This structural divergence means the target compound is a more foundational building block—positioned earlier in the SAR exploration cascade—that permits independent optimisation of the C-4 amine substituent without the confounding influence of a pre-installed N-aryl pharmacophore.

Apoptosis induction Kinase inhibitor design Scaffold hopping

Procurement-Driven Application Scenarios for 2-Chloro-8-fluoro-N-methylquinazolin-4-amine


Kinase Inhibitor Scaffold Diversification via Orthogonal C-2 and C-4 Functionalisation

The target compound's dual synthetic handles—a 2-chloro leaving group for SNAr and an N-methyl secondary amine at C-4 amenable to alkylation, acylation, or Buchwald–Hartwig coupling—enable the rapid construction of focused 2,4-disubstituted quinazoline libraries. As demonstrated in the broader 2-chloro-4-aminoquinazoline class, the C-2 chlorine undergoes regioselective displacement with amine, alkoxide, or thiol nucleophiles [1], while the C-4 N-methyl group can be further elaborated to introduce aryl, heteroaryl, or sulfonamide moieties. The 8-fluoro substituent provides a metabolically stabilised core throughout the diversification sequence [2]. This scenario is particularly relevant for groups targeting the well-established quinazoline kinase inhibitor pharmacophore (EGFR, VEGFR-2, Aurora kinases) where simultaneous substitution at C-2 and C-4 is a validated strategy [3].

Physicochemical Property Tuning in Lead Optimisation Using the 8-Fluoro Handle

For programmes where the non-fluorinated 2-chloro-N-methylquinazolin-4-amine scaffold has shown promising primary activity but suboptimal metabolic stability or permeability, the 8-fluoro analogue offers a direct isosteric replacement with quantifiable physicochemical differentiation. The +9.3 % molecular weight increase, +6.1 % density increase, and 3.66-log-unit pKa shift toward the neutral form at physiological pH [1][2] collectively predict altered absorption, distribution, and CYP450 susceptibility profiles [3]. Procurement of the fluorinated building block enables head-to-head matched molecular pair (MMP) analysis against the non-fluorinated parent, a gold-standard approach in medicinal chemistry for attributing property changes to a single structural modification.

Regioselective SNAr Methodology Development and Reaction Optimisation

The combination of the 2-chloro leaving group and the electron-withdrawing 8-fluoro substituent makes 2-chloro-8-fluoro-N-methylquinazolin-4-amine an informative substrate for studying electronic effects on SNAr reaction rates and regioselectivity. The 8-fluoro group inductively deactivates the quinazoline ring, which may influence the relative rates of nucleophilic attack at C-2 versus potential competing pathways. Recent DFT and 2D-NMR studies on related 2,4-dichloroquinazoline systems provide a validated computational and experimental framework for such investigations [1], and the target compound—with its pre-installed C-4 N-methyl substituent—offers a more advanced starting material that eliminates the need for regioselective differentiation at C-4, allowing researchers to focus exclusively on C-2 substitution methodology.

Precursor for 8-Fluoro-Containing Apoptosis Inducer and Kinase Probe Synthesis

Building on the established SAR that N-aryl substitution at the C-4 amine of 2-chloroquinazoline-4-amines yields potent apoptosis inducers (EC₅₀ = 2 nM exemplified by MPI-0441138) [1], procurement of the 8-fluoro-N-methyl scaffold enables the synthesis of a new sub-series of C-8-fluorinated analogues not yet explored in the published apoptosis literature. The 8-fluoro substituent may confer differentiated tissue distribution, CNS penetration, or isoform selectivity relative to the non-fluorinated clinical candidates, offering an opportunity for novel intellectual property generation in a well-precedented chemotype space.

Quote Request

Request a Quote for 2-Chloro-8-fluoro-N-methylquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.